Trifluoromethanesulfinic acid anion

Description

Properties

Molecular Formula |

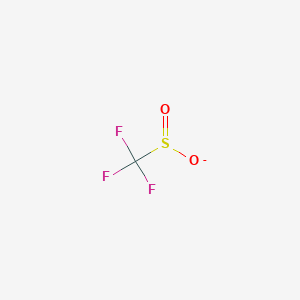

CF3O2S- |

|---|---|

Molecular Weight |

133.07 g/mol |

IUPAC Name |

trifluoromethanesulfinate |

InChI |

InChI=1S/CHF3O2S/c2-1(3,4)7(5)6/h(H,5,6)/p-1 |

InChI Key |

SFEBPWPPVGRFOA-UHFFFAOYSA-M |

Canonical SMILES |

C(F)(F)(F)S(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Catalysis

Acid Catalysis

Trifluoromethanesulfinic acid anion is a powerful catalyst in numerous organic reactions. It is particularly effective in:

- Esterification : Facilitating the formation of esters from acids and alcohols.

- Alkylation Reactions : Enhancing the reactivity of electrophiles in nucleophilic substitution reactions.

- Friedel-Crafts Reactions : Activating carbonyl compounds for electrophilic aromatic substitutions .

The triflate group serves as an excellent leaving group, significantly improving reaction rates compared to traditional methods.

Organic Synthesis

Protecting Group

The triflate group is often employed as a protecting group for alcohols, amines, and carboxylic acids. By converting functional groups into trifluoromethanesulfonate esters, chemists can stabilize these groups under harsh reaction conditions, allowing for selective transformations without undesired side reactions .

Ionic Liquids

This compound is frequently used in the formulation of ionic liquids, which are salts that are liquid at room temperature. These ionic liquids exhibit unique physicochemical properties such as low volatility and high thermal stability, making them suitable for:

- Green Chemistry Applications : Acting as solvents or catalysts in environmentally friendly processes.

- Electrochemical Applications : Serving as electrolytes in batteries and fuel cells due to their high ionic conductivity .

Anticancer Research

Recent studies have highlighted the potential of this compound derivatives in anticancer therapies. For instance, ionic liquids containing this anion have demonstrated significant cytotoxic effects against various cancer cell lines:

- Cell Viability Studies : In vitro experiments showed that certain ionic liquids with triflate exhibited higher cytotoxicity than standard chemotherapeutics like cisplatin .

Case Study: Cytotoxicity Mechanisms

A study explored the mechanisms of cytotoxicity in colon and breast cancer cells using ionic liquids with trifluoromethanesulfonate anions. Results indicated that these compounds induced apoptosis and autophagy, disrupting cellular redox balance and inhibiting cell cycle progression .

Antimicrobial Applications

The antimicrobial properties of compounds containing trifluoromethanesulfonate anions have been investigated extensively. Triflate derivatives have shown effectiveness against various bacterial strains, including:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |

|---|---|---|

| Triflate Derivative A | TBD | MRSA |

| Triflate Derivative B | TBD | Mycobacterium tuberculosis |

These findings suggest that this compound may play a role in developing new antimicrobial agents .

Materials Science

In materials science, trifluoromethanesulfonic acid anion is utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its ability to stabilize reactive intermediates allows for the controlled polymerization of various monomers, leading to materials with tailored properties for applications in electronics and coatings .

Chemical Reactions Analysis

Chemical Reactions of Trifluoromethanesulfinic Acid Anion

2.1 Decomposition Reactions

The decomposition of trifluoromethanesulfonate anion can occur under acidic and alkaline conditions, leading to various products:

-

In Acidic Solutions:

-

The anion decomposes to produce hydrogen fluoride (HF), sulfate (HSO₄⁻), and carbon monoxide (CO):

-

-

In Alkaline Solutions:

-

At elevated temperatures (around 570 K), trifluoromethanesulfonate is hydrolyzed to yield fluoride ions (F⁻), sulfate ions (SO₄²⁻), and carbon dioxide (CO₂):

-

These reactions highlight the anion's potential as a reducing agent, capable of generating significant amounts of HF and other products under specific conditions .

2.2 Nucleophilic Reactions

Trifluoromethanesulfonate anion acts as a nucleophile in various organic reactions. Its high electronegativity makes it a potent nucleophile, particularly in reactions involving electrophiles:

-

Acylation Reactions:

-

The anion can participate in acylation reactions, where it reacts with acyl halides to form mixed anhydrides:

-

This reaction is crucial in synthesizing complex organic compounds .

-

Cycloaddition Reactions:

Reaction Conditions and Kinetics

3.1 Temperature and Ionic Strength Effects

The rate of decomposition and nucleophilic activity of trifluoromethanesulfonate anion is significantly influenced by temperature and ionic strength:

-

Arrhenius Behavior:

3.2 Kinetic Studies

Kinetic studies reveal that the reaction orders with respect to trifluoromethanesulfonate and hydroxide ions are first-order, indicating that the concentration of both species directly influences the reaction rate .

Table 1: Initial Rates of Decomposition in Acidic Solutions

| Temperature (K) | Ionic Strength (mol/kg) | [CF₃SO₃⁻] (mol/kg) | [H⁺] (mol/kg) | Rate Constant (kg mol⁻¹ s⁻¹) |

|------------------|-------------------------|----------------------|----------------|---------------------------------------|

| 570 | x | y | z | k_H_value |

Table 2: Initial Rates of Decomposition in Alkaline Solutions

| Temperature (K) | Ionic Strength (mol/kg) | [CF₃SO₃⁻] (mol/kg) | [OH⁻] (mol/kg) | Rate Constant (kg mol⁻¹ s⁻¹) |

|------------------|-------------------------|----------------------|----------------|----------------------------------------|

| 580 | x | y | z | k_OH_value |

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

| Compound | pKa (Conjugate Acid) | Solubility (H2O) | Thermal Stability |

|---|---|---|---|

| CF3SO2Na | ~1.5 | High (156 g/L) | Stable up to 350°C |

| CF3SO3H | −5.5 | Miscible | Decomposes >300°C |

| CH3SO3H | −1.9 | High (230 g/L) | Stable up to 200°C |

Table 2: Reaction Performance Metrics

Q & A

What are the recommended synthetic routes for generating trifluoromethanesulfinic acid anion in laboratory settings?

Methodological Answer:

The this compound (CF₃SO₂⁻) can be synthesized via reduction of trifluoromethanesulfonyl derivatives. For example, using a sterically hindered superbase (e.g., P4-t-Bu) in tetrahydrofuran (THF) under anhydrous conditions may facilitate deprotonation or reduction of the sulfonyl precursor. This approach is analogous to methods used for generating trifluoromethyl carbanions (CF₃⁻) from fluoroform . Key considerations include:

- Strict control of moisture and oxygen to prevent side reactions.

- Use of low-temperature conditions (-78°C) to stabilize reactive intermediates.

- Characterization of intermediates via in situ NMR or FTIR to confirm anion formation.

How can researchers validate the structural integrity of this compound in solution?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is recommended:

- NMR Spectroscopy: ¹⁹F NMR is critical for identifying the CF₃ group (δ ~ -75 to -85 ppm for sulfinic acid derivatives). ¹H and ¹³C NMR can corroborate the absence of protons in the anion .

- Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) in negative ion mode can confirm the molecular ion peak (m/z 147.0 for CF₃SO₂⁻) .

- Ion Chromatography: Separation on a dicationic ionic liquid (IL) column can distinguish the anion from sulfonate analogs, leveraging differences in retention times .

What role does the this compound play in catalytic reaction mechanisms?

Advanced Analysis:

The anion may act as a leaving group or nucleophile in organocatalytic cycles. For instance, in glycosylation reactions, trifluoromethanesulfonic acid (TfOH) generates reactive intermediates; the sulfinic acid anion could participate in similar pathways via proton transfer or stabilization of transition states . Mechanistic studies should include:

- Kinetic isotope effects (KIE) to probe rate-determining steps.

- Computational modeling (DFT) to map energy barriers for anion involvement in key steps.

- Comparative studies with other sulfinate salts to assess electronic effects of the CF₃ group .

How can computational methods elucidate the geometry and reactivity of the this compound?

Advanced Analysis:

Gas electron diffraction (GED) coupled with ab initio calculations (e.g., MP2/cc-pVTZ) provides insights into bond angles and charge distribution. For example:

- The S–O bond lengths in CF₃SO₂⁻ are critical for understanding its nucleophilicity.

- Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the CF₃ group and sulfinic moiety, which influence reactivity .

What challenges arise in environmental detection of this compound, and how can they be addressed?

Methodological Answer:

Limited environmental data exist due to:

- Low Environmental Persistence: Rapid degradation in aqueous systems (e.g., hydrolysis to trifluoroacetate).

- Analytical Interference: Co-elution with perfluorinated sulfonates (PFSA) in LC-MS. Solutions include:

How should researchers mitigate instability of this compound during storage?

Methodological Answer:

- Storage Conditions: Anhydrous solvents (e.g., THF or DMF) at -20°C under inert gas (Ar/N₂).

- Stabilizers: Addition of crown ethers (e.g., 18-crown-6) to sequester counterions and prevent aggregation.

- Monitoring: Regular FTIR checks for SO₂ stretching bands (~1150 cm⁻¹) to detect decomposition .

How to resolve contradictions in reported reactivity of this compound across studies?

Advanced Analysis:

Discrepancies may arise from:

- Counterion Effects: Li⁺ vs. Na⁺ salts alter solubility and reactivity in polar aprotic solvents.

- Reaction Media: Dielectric constant of solvents (e.g., DMSO vs. acetonitrile) modulates anion nucleophilicity.

Resolution Strategies: - Systematic benchmarking under standardized conditions (solvent, temperature, counterion).

- Meta-analysis of literature data to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.